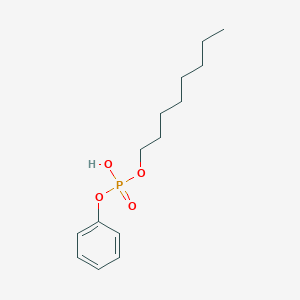
Octyl phenyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl phenyl hydrogen phosphate (OPHP) is a chemical compound that belongs to the class of organophosphates. It is widely used in various industrial applications, including as a surfactant, emulsifier, and plasticizer. OPHP has also gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Octyl phenyl hydrogen phosphate is based on its ability to interact with biological membranes and alter their properties. This compound can penetrate cell membranes and interact with various proteins and enzymes, leading to changes in their function. This property of this compound makes it an attractive candidate for various biological applications, including drug delivery and biosensors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that this compound can induce oxidative stress and alter the expression of various genes in cells. This compound has also been shown to have neurotoxic effects, leading to changes in behavior and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyl phenyl hydrogen phosphate has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with biological molecules. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of Octyl phenyl hydrogen phosphate. One area of research is in the development of new applications for this compound in the field of nanotechnology, including the synthesis of new types of nanoparticles. Another area of research is in the development of new biological applications for this compound, including the use of this compound as a cell-penetrating agent for targeted drug delivery. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop safer alternatives for industrial and scientific applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis of this compound is a relatively straightforward process, and it has been used in various industrial applications as a surfactant, emulsifier, and plasticizer. This compound has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors. However, further research is needed to understand the potential toxicity of this compound and to develop safer alternatives for industrial and scientific applications.
Métodos De Síntesis
The synthesis of Octyl phenyl hydrogen phosphate involves the reaction of phenol with octyl alcohol and phosphorus oxychloride. The reaction yields this compound, which is then purified and isolated using various techniques, including distillation, extraction, and chromatography. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale to meet industrial demands.
Aplicaciones Científicas De Investigación
Octyl phenyl hydrogen phosphate has gained significant attention in scientific research due to its unique properties and potential applications in various fields. One of the primary areas of research is in the field of nanotechnology, where this compound is used as a surfactant and stabilizer for the synthesis of nanoparticles. This compound has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors.
Propiedades
Número CAS |
10581-14-3 |
|---|---|
Fórmula molecular |
C14H23O4P |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
octyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-10-13-17-19(15,16)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) |
Clave InChI |
SDWUQIDETLBAIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
Otros números CAS |
10581-14-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
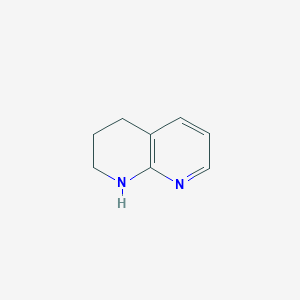


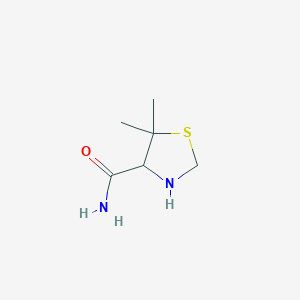
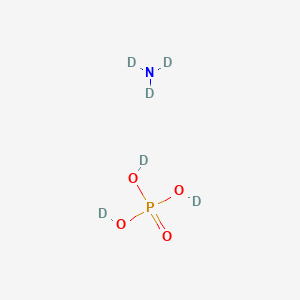


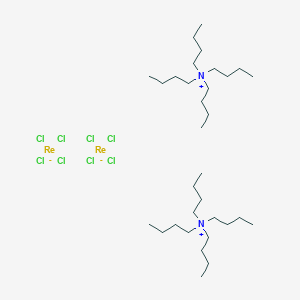
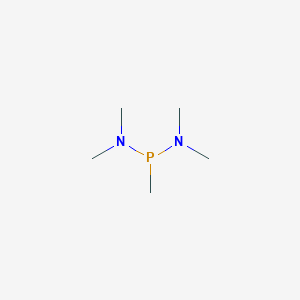
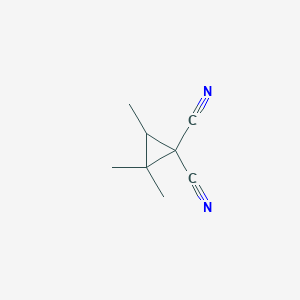
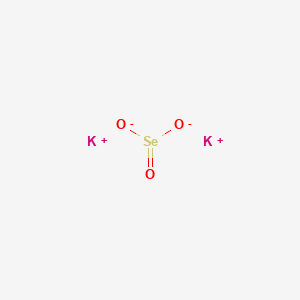
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)